The synthesis of (Z)-3-(4-Chlorophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile has been achieved through an efficient one-pot, three-component Gewald reaction. [] This reaction involves the condensation of 4-chlorobenzaldehyde, 2-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]acetonitrile, and elemental sulfur in the presence of L-proline as a catalyst. [] The reaction is typically carried out under mild conditions, employing environmentally benign solvents like ethanol or water, highlighting the potential for sustainable chemical synthesis. []
The primary application explored for (Z)-3-(4-chlorophenyl)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is its potential as a cytotoxic agent, particularly against leukemia cell lines. [] In vitro studies have demonstrated its ability to inhibit the growth of murine leukemia cells (L1210), human T-lymphocyte cells (CEM), and human cervix carcinoma cells (HeLa) at low micromolar concentrations. [, ] This activity, potentially linked to its interaction with TGF-β signaling, highlights its promise as a lead compound for developing novel anti-cancer therapies.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7